molecular formula C12H17NO2 B3595323 N-(cyclohexylmethyl)furan-2-carboxamide

N-(cyclohexylmethyl)furan-2-carboxamide

Cat. No.: B3595323
M. Wt: 207.27 g/mol
InChI Key: ZRZIOXGPJXUTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclohexylmethyl)furan-2-carboxamide is a furan-2-carboxamide derivative where the amide nitrogen is substituted with a cyclohexylmethyl group. This compound belongs to a broader class of carboxamides known for diverse biological activities, including antiviral, anticancer, and antibacterial properties. The cyclohexylmethyl substituent introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and target interactions compared to other derivatives .

Properties

IUPAC Name

N-(cyclohexylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-12(11-7-4-8-15-11)13-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZIOXGPJXUTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(cyclohexylmethyl)furan-2-carboxamide can be synthesized through the reaction of furan-2-carboxylic acid with cyclohexylmethylamine. The reaction typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Cyclohexylmethylamine derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

N-(cyclohexylmethyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring and carboxamide group can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues

N-(4-Bromophenyl)furan-2-carboxamide
  • Synthesis : Synthesized via reaction of furan-2-carbonyl chloride with 4-bromoaniline in dichloromethane (DCM) and triethylamine, yielding 94% at room temperature .
  • Functionalization : Undergoes Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids to generate derivatives (32–83% yields). Electron-donating groups on boronic acids enhance yields .
  • Key Difference : The aromatic 4-bromophenyl group contrasts with the aliphatic cyclohexylmethyl in the target compound, impacting electronic properties and synthetic versatility.
N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a)
  • Synthesis : Derived from cyclohexylamine and 5-nitrofuran-2-carbonyl chloride. Purified via column chromatography .
  • Comparison: The nitro substituent on the furan ring distinguishes it from the non-substituted furan in N-(cyclohexylmethyl)furan-2-carboxamide, likely altering redox properties and target selectivity .
N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide
  • Activity : Exhibits potent VEGFR-2 inhibition (IC₅₀ = 7.4–7.6 nM) via docking studies. The thiadiazole ring contributes to π-stacking interactions with the receptor .
  • Key Difference : Heterocyclic substituents like thiadiazole enhance binding to kinase targets, whereas the cyclohexylmethyl group may favor hydrophobic interactions .

Functional Analogues

(E)-N-(2-(4-Methoxystyryl)phenyl)furan-2-carboxamide
  • Activity : Demonstrates chemopreventive activity in HCT116 colon cancer cells by modulating lipid metabolism in cancer stem cells (CSCs) .
  • Comparison: The styryl group enables conjugation and planar geometry, facilitating DNA intercalation or enzyme inhibition, unlike the non-conjugated cyclohexylmethyl group .
N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide
  • Antiviral Activity: Targets the conserved 2C protein of enteroviruses (EVs) and rhinoviruses (RVs), inhibiting viral replication. Fluorine and methoxy groups enhance binding to the hydrophobic pocket .
  • Key Difference : Dual aromatic substituents optimize steric and electronic complementarity to the 2C protein, while the cyclohexylmethyl group may alter pharmacokinetics .

Comparative Analysis Table

Compound Name Substituent(s) Key Activities Synthesis Yield Notable Features Reference
This compound Cyclohexylmethyl (aliphatic) Unknown (predicted: hydrophobic interactions) N/A High lipophilicity, potential CNS penetration
N-(4-Bromophenyl)furan-2-carboxamide 4-Bromophenyl (aromatic) Suzuki coupling precursor 94% Electron-withdrawing group enhances reactivity
N-Cyclohexyl-5-nitrofuran-2-carboxamide Cyclohexyl + nitro Antibacterial (assumed) Not specified Nitro group increases electrophilicity
N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide Thiadiazole (heterocyclic) VEGFR-2 inhibition (IC₅₀ = 7.4 nM) 70–89% π-Stacking with kinase targets
N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide Dual aromatic Antiviral (2C protein inhibition) Not specified Dual substituents enhance target affinity

Key Research Findings

  • Synthetic Flexibility : Furan-2-carboxamides are synthetically versatile, with substituents tailored for specific targets. Aromatic and heterocyclic groups improve binding to enzymes (e.g., kinases), while aliphatic groups like cyclohexylmethyl may enhance blood-brain barrier penetration .
  • Biological Activity Trends : Electron-withdrawing groups (e.g., nitro) and planar structures (e.g., styryl) correlate with anticancer and antiviral activities, whereas bulky aliphatic groups may prioritize pharmacokinetic properties over potency .
  • Unmet Potential: this compound remains understudied compared to its analogues. Its unique substituent warrants exploration in neuroactive or biofilm-disrupting applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(cyclohexylmethyl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(cyclohexylmethyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.